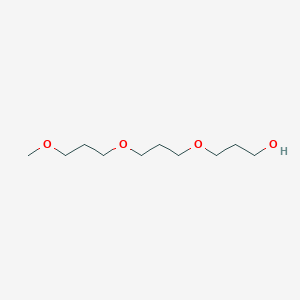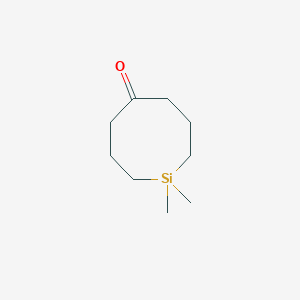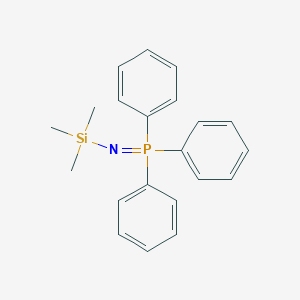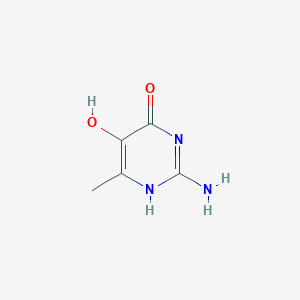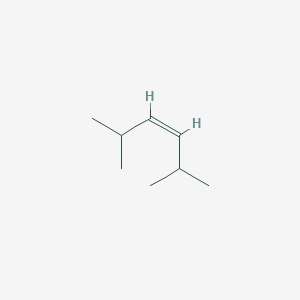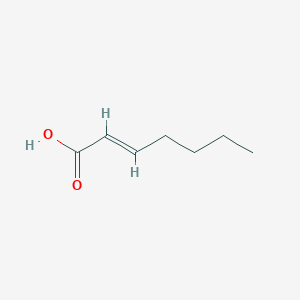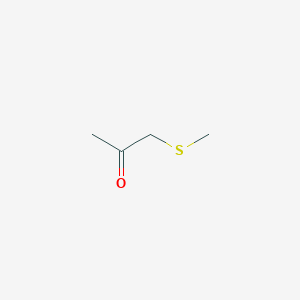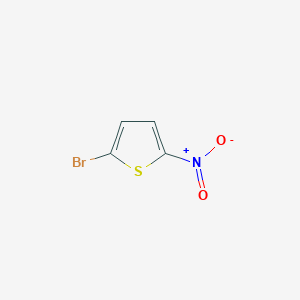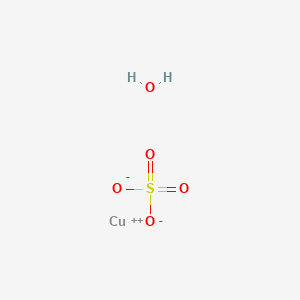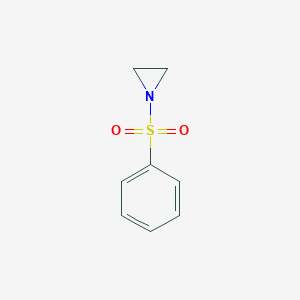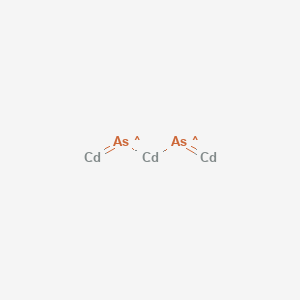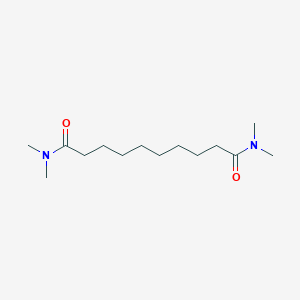
Tetramethylsebacamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylsebacamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline substance that is soluble in water and organic solvents. Tetramethylsebacamide is also known as N,N-dimethyl-N'-(2,3,4,5,6-pentamethylheptanoyl) hexanediamine, and its chemical formula is C18H40N2O2.
Mecanismo De Acción
Tetramethylsebacamide acts as a surfactant by reducing the surface tension of the liquid. It forms micelles, which are clusters of molecules that are surrounded by a layer of water molecules. These micelles help to solubilize hydrophobic compounds and facilitate their transport across cell membranes.
Efectos Bioquímicos Y Fisiológicos
Tetramethylsebacamide has been shown to have low toxicity and is not irritating to the skin or eyes. It has been found to be biodegradable and does not accumulate in the environment. In vitro studies have shown that Tetramethylsebacamide has antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetramethylsebacamide has several advantages for use in laboratory experiments. It is stable under a wide range of pH and temperature conditions, and its surfactant properties make it useful for the preparation of stable emulsions and suspensions. However, its high cost and limited availability can be a limitation for some applications.
Direcciones Futuras
There are several potential future directions for research on Tetramethylsebacamide. One area of interest is its use as a component in drug delivery systems. Its surfactant properties could be used to enhance the solubility and bioavailability of poorly soluble drugs. Another potential application is in the field of biotechnology, where Tetramethylsebacamide could be used as a stabilizer for enzymes and proteins. Further research is also needed to investigate the potential environmental impact of Tetramethylsebacamide and its degradation products.
Métodos De Síntesis
The synthesis of Tetramethylsebacamide involves the reaction between sebacoyl chloride and N,N-dimethylhexanediamine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with pentamethylcyclopentadiene to yield the final product. This method is efficient and yields high purity Tetramethylsebacamide.
Aplicaciones Científicas De Investigación
Tetramethylsebacamide has been extensively studied for its potential applications in various fields of science. It has been used as a surfactant, emulsifier, and dispersant in the preparation of nanoparticles and microemulsions. Tetramethylsebacamide has also been used as a stabilizer for enzymes and proteins, and as a component in the formulation of cosmetics and personal care products.
Propiedades
Número CAS |
13424-83-4 |
|---|---|
Nombre del producto |
Tetramethylsebacamide |
Fórmula molecular |
C14H28N2O2 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
N,N,N',N'-tetramethyldecanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-15(2)13(17)11-9-7-5-6-8-10-12-14(18)16(3)4/h5-12H2,1-4H3 |
Clave InChI |
JMUQDPZSXKUXTI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCCCCCCC(=O)N(C)C |
SMILES canónico |
CN(C)C(=O)CCCCCCCCC(=O)N(C)C |
Solubilidad |
38.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



